molecular formula C10H12F2O B1427591 1-(3,4-Difluorophenyl)-2-methylpropan-1-ol CAS No. 1184394-61-3

1-(3,4-Difluorophenyl)-2-methylpropan-1-ol

Cat. No.: B1427591
CAS No.: 1184394-61-3
M. Wt: 186.2 g/mol
InChI Key: KNYXACFXBRIOGI-UHFFFAOYSA-N
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Description

1-(3,4-Difluorophenyl)-2-methylpropan-1-ol is an organic compound characterized by the presence of a difluorophenyl group attached to a methylpropanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Difluorophenyl)-2-methylpropan-1-ol typically involves the reduction of a corresponding ketone precursor. One common method is the reduction of 1-(3,4-difluorophenyl)-2-methylpropan-1-one using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an inert solvent like tetrahydrofuran or ethanol under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound may involve biocatalytic approaches. For instance, Escherichia coli cells expressing specific ketoreductases can be used to catalyze the reduction of 1-(3,4-difluorophenyl)-2-methylpropan-1-one to the desired alcohol with high enantioselectivity and yield .

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Difluorophenyl)-2-methylpropan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Further reduction can yield different alcohol derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Thionyl chloride in dichloromethane.

Major Products:

    Oxidation: 1-(3,4-Difluorophenyl)-2-methylpropan-1-one.

    Reduction: Various alcohol derivatives.

    Substitution: 1-(3,4-Difluorophenyl)-2-methylpropan-1-chloride.

Scientific Research Applications

1-(3,4-Difluorophenyl)-2-methylpropan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3,4-Difluorophenyl)-2-methylpropan-1-ol involves its interaction with specific molecular targets. For instance, in pharmaceutical applications, it may act as a precursor to compounds that inhibit certain enzymes or receptors. The difluorophenyl group can enhance the compound’s binding affinity and specificity towards its target, thereby modulating biological pathways .

Comparison with Similar Compounds

  • 1-(2,4-Difluorophenyl)-2-methylpropan-1-ol
  • **1-(3,4-Dichlorophenyl)-2-m

Properties

IUPAC Name

1-(3,4-difluorophenyl)-2-methylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F2O/c1-6(2)10(13)7-3-4-8(11)9(12)5-7/h3-6,10,13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNYXACFXBRIOGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CC(=C(C=C1)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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